molecular formula C20H25BrN2O B6029951 1-(5-bromo-2-methoxybenzyl)-4-(2-methylbenzyl)piperazine

1-(5-bromo-2-methoxybenzyl)-4-(2-methylbenzyl)piperazine

Cat. No. B6029951
M. Wt: 389.3 g/mol
InChI Key: PIKHSBZMEUHSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-methoxybenzyl)-4-(2-methylbenzyl)piperazine is a chemical compound that belongs to the class of benzylpiperazine derivatives. It has been studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(2-methylbenzyl)piperazine is not fully understood. However, it has been shown to have an affinity for serotonin receptors, particularly the 5-HT1A receptor. This compound may act as a partial agonist or antagonist at these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that this compound may have potential as a treatment for depression and anxiety disorders. This compound has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, this compound has been shown to have analgesic properties and may have potential as a treatment for chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-bromo-2-methoxybenzyl)-4-(2-methylbenzyl)piperazine in lab experiments is its potential as a serotonin receptor agonist. This compound may be useful in studying the role of serotonin receptors in various physiological and pathological processes. However, one limitation of using this compound is its limited availability and high cost.

Future Directions

There are several future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(2-methylbenzyl)piperazine. One area of research could be the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of depression, anxiety disorders, and chronic pain. Finally, this compound may have potential as a tool for studying the role of serotonin receptors in various physiological and pathological processes.

Synthesis Methods

The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(2-methylbenzyl)piperazine involves a multi-step process that starts with the reaction of 5-bromo-2-methoxybenzyl chloride with 2-methylbenzylamine to form this compound. This compound can be further purified through recrystallization or chromatography.

Scientific Research Applications

1-(5-bromo-2-methoxybenzyl)-4-(2-methylbenzyl)piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for serotonin receptors and may have potential as a serotonin receptor agonist. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O/c1-16-5-3-4-6-17(16)14-22-9-11-23(12-10-22)15-18-13-19(21)7-8-20(18)24-2/h3-8,13H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKHSBZMEUHSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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